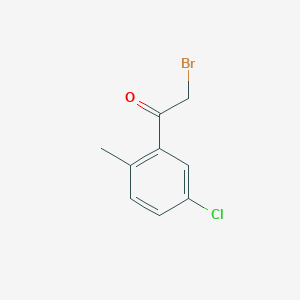

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)-

Description

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- is an organic compound with the molecular formula C9H8BrClO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position and a chloro-methylphenyl group at the para position

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLQSSJKJSALBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725743-47-5 | |

| Record name | 2-bromo-1-(5-chloro-2-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- typically involves the bromination of 1-(5-chloro-2-methylphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the alpha position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-bromo-1-(5-chloro-2-methylphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-chloro-2-methylphenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and analgesic agents. For instance, studies indicate that compounds derived from this ethanone have demonstrated significant activity against inflammation-related conditions .

Case Study: Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound, making it a candidate for developing new antibiotics. A study synthesized various derivatives and evaluated their efficacy against bacterial strains, showing promising results that suggest a pathway for new drug formulations .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is employed in the development of agrochemicals, particularly herbicides and fungicides. Its effectiveness in enhancing crop protection has been documented in several studies. For example, formulations containing this ethanone have been tested for their ability to control specific plant diseases and pests, contributing to sustainable agricultural practices .

Case Study: Herbicide Development

A notable application involved the synthesis of herbicidal agents based on this compound. Field trials demonstrated improved efficacy over existing herbicides, leading to higher crop yields and reduced environmental impact due to lower chemical usage .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- in biochemical studies to explore enzyme inhibition mechanisms. Its structural properties allow for the investigation of interactions with various biological targets, providing insights into metabolic pathways .

Case Study: Receptor Interaction Analysis

A study focused on the interaction of this compound with specific receptors involved in pain signaling pathways. The findings indicated that modifications to the compound could enhance its binding affinity and selectivity, paving the way for more effective pain management therapies .

Material Science

Development of Novel Materials

In material science, this ethanone is explored for its potential in creating advanced materials with unique optical and electronic properties. Research indicates that compounds derived from it can be incorporated into polymers and resins used in electronics and coatings .

Case Study: Specialty Polymers

An investigation into specialty polymers utilizing this compound revealed enhanced thermal stability and mechanical properties compared to traditional materials. These advancements are particularly relevant for applications in automotive and construction industries where durability is crucial .

Environmental Studies

Assessment of Chemical Pollutants

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- is also utilized in environmental research to assess the impact of chemical pollutants. Its application aids in developing remediation strategies for contaminated sites .

Case Study: Remediation Strategies

Research conducted on soil contaminated with pesticides included this compound to evaluate its degradation pathways. The results indicated effective breakdown processes that could inform remediation efforts and enhance environmental safety measures .

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the alpha position makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but lacks the chloro substituent.

Ethanone, 2-bromo-1-(5-chloro-2-methoxyphenyl)-: Contains a methoxy group instead of a methyl group.

Ethanone, 2-bromo-1-(5-chloro-2-hydroxyphenyl)-: Contains a hydroxy group instead of a methyl group.

Uniqueness

The combination of these substituents allows for selective chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)-, also known as 2-Bromo-1-(5-chloro-2-methylphenyl)ethanone, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 2-bromo-1-(5-chloro-2-methylphenyl)ethanone is with a molecular weight of approximately 249.49 g/mol. The compound features a bromine atom, a chlorine atom, and a methyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that 2-bromo-1-(5-chloro-2-methylphenyl)ethanone exhibits antimicrobial activity . The presence of halogen substituents (bromine and chlorine) enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown significant activity against various Gram-positive and Gram-negative bacteria.

- The compound has been noted for its effectiveness against Escherichia coli and Staphylococcus aureus , with MIC values comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). Key findings include:

- IC50 Values : Studies reported an IC50 value of approximately , indicating potent cytotoxicity against HepG2 cells, which is significantly lower than that of some standard chemotherapeutics like Sorafenib (IC50 = ) .

- Mechanistic studies revealed that the compound inhibits cell migration and induces G2/M phase cell cycle arrest, contributing to its anticancer effects .

The biological activity of 2-bromo-1-(5-chloro-2-methylphenyl)ethanone can be attributed to several mechanisms:

- Enzyme Inhibition : The halogen atoms can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer mechanisms.

- Redox Reactions : The carbonyl group in the structure allows participation in redox reactions, influencing various biochemical pathways within cells .

Pharmaceutical Development

Due to its promising biological activities, 2-bromo-1-(5-chloro-2-methylphenyl)ethanone serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cancer-related pathways. Its role in drug formulation is crucial for developing effective therapies.

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its ability to inhibit microbial growth makes it valuable in protecting crops from diseases, thereby enhancing agricultural productivity .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of 2-bromo-1-(5-chloro-2-methylphenyl)ethanone:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | Lacks bromine and methyl groups | Less reactive due to fewer substituents |

| 1-(4-Bromo-2-hydroxyphenyl)ethanone | Lacks chlorine and methyl groups | Different biological activity profile |

| 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone | Contains methoxy instead of hydroxyl | Alters solubility and reactivity |

The presence of both bromine and chlorine atoms in 2-bromo-1-(5-chloro-2-methylphenyl)ethanone enhances its versatility in chemical transformations compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.